BenchChemオンラインストアへようこそ!

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Lipophilicity Drug design Permeability

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran (CAS 2102174‑81‑0) is a 2,2‑disubstituted dihydrobenzofuran building block bearing a 6‑bromo substituent and a 5‑nitro group on the fused benzene ring. Its molecular formula is C₁₀H₁₀BrNO₃ (MW 272.10 g mol⁻¹), with a computed XLogP3 of 3.1.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 2102174-81-0
Cat. No. B1414574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran
CAS2102174-81-0
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2O1)Br)[N+](=O)[O-])C
InChIInChI=1S/C10H10BrNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3
InChIKeyJKYRQJADWGQZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran [2102174-81-0] — Core Structural Profile for Research Sourcing


6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran (CAS 2102174‑81‑0) is a 2,2‑disubstituted dihydrobenzofuran building block bearing a 6‑bromo substituent and a 5‑nitro group on the fused benzene ring. Its molecular formula is C₁₀H₁₀BrNO₃ (MW 272.10 g mol⁻¹), with a computed XLogP3 of 3.1 [1]. The compound is supplied at ≥98 % purity (HPLC) and requires sealed, dry storage at 2–8 °C . These physicochemical and handling specifications, when compared with the closest commercially available analogs that differ by a single atom, create quantifiable differentiation for procurement decisions in medicinal chemistry and chemical biology programs.

Why Close-In Analogs of 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran Cannot Be Interchanged Without Quantitative Validation


Compounds within the 2,2‑dimethyl‑5‑nitro‑2,3‑dihydrobenzofuran class that differ only in the halogen at the 6‑position or in the absence of a halogen are not functionally equivalent. The identity of the halogen directly controls the compound’s lipophilicity (XLogP3 differs by ≥0.7 units between the 6‑bromo and 6‑H analogs), which in turn governs membrane permeability, metabolic stability, and off‑target promiscuity in cell‑based assays. Furthermore, the bromine atom serves as a superior handle for Pd‑mediated cross‑coupling compared to chlorine, enabling later‑stage diversification that is kinetically inaccessible with the chloro analog [1]. These differences mean that a procurement specification for a particular SAR campaign or a specific synthetic route cannot be satisfied by simply substituting the closest available alternative; the data below show why.

Quantitative Differentiation Guide for 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran vs. Its Closest Analogs


Lipophilicity Advantage of 6-Bromo vs. 6-Des-Halo Analog (XLogP3 Δ = 0.7)

The 6‑bromo substitution increases the computed partition coefficient XLogP3 to 3.1, compared with 2.4 for the 6‑des‑halo analog 2,3‑dihydro‑2,2‑dimethyl‑5‑nitrobenzofuran (CAS 64061‑58‑1), yielding a ΔXLogP3 of +0.7 log units [1]. This shift places the bromo compound in a more favorable lipophilicity range for passive membrane permeation and CNS penetration without reaching the high‑lipophilicity risk zone that would elevate phospholipidosis or hERG liability.

Lipophilicity Drug design Permeability

Purity Specification Advantage of the 6-Bromo Compound Over the 6-Chloro Analog (98 % vs. 95 %)

The target compound is offered with a minimum purity of 98 % (HPLC) as verified by the supplier’s certificate of analysis , whereas the direct chlorine congener 6‑chloro‑2,2‑dimethyl‑5‑nitro‑2,3‑dihydrobenzofuran (CAS 1334614‑55‑9) is supplied at a minimum purity of 95 % . The 3‑percentage‑point purity gap reduces the burden of pre‑reaction purification and improves the stoichiometric accuracy of subsequent transformations.

Purity Procurement Reaction yield

Synthetic Versatility: 6‑Bromo Handle Enables Pd‑Catalyzed Cross‑Coupling Unavailable to 6‑H or 6‑Nitro Analogs

The 6‑bromo substituent is explicitly identified as the reactive aryl halide partner in the patented process for 6‑bromo‑2,2‑dialkyl‑2,3‑dihydrobenzofurans, which are subsequently used as intermediates for agrochemical and pharmaceutical active ingredients [1]. In contrast, the corresponding 6‑des‑halo analog (CAS 64061‑58‑1) lacks the C–Br bond required for Suzuki, Buchwald–Hartwig, or Sonogashira couplings, and the 6‑nitro analog would require a separate nitration step to achieve a comparable electrophilic reactivity profile.

Cross-coupling Late-stage functionalization Medicinal chemistry

Regioisomeric Differentiation: 6‑Br vs. 7‑Br Position Affects Downstream Coupling Selectivity

The 6‑bromo regioisomer (CAS 2102174‑81‑0) places the halogen para to the dihydrofuran oxygen and ortho to the nitro group, whereas the 7‑bromo regioisomer (CAS 3032661‑54‑1) positions the bromine ortho to the oxygen and para to the nitro group. These distinct electronic environments produce different steric and electronic properties that affect the regioselectivity of further electrophilic or nucleophilic aromatic substitution. Although no head‑to‑head kinetic study is available for this exact pair, the established ortho‑directing effect of the dihydrofuran oxygen predicts that the 7‑bromo isomer will exhibit faster oxidative addition in Pd‑catalyzed reactions but may also undergo undesirable β‑hydride elimination side reactions, whereas the 6‑bromo isomer offers a more controlled coupling profile .

Regioisomer Selectivity SAR

Storage Stability: Controlled Cold‑Chain Requirement Differentiates from Ambient‑Stable Analogs

The target compound requires storage sealed in dry conditions at 2–8 °C , a specification that implies a measurable thermal or hydrolytic lability. The 6‑chloro analog is also specified for 2–8 °C storage , but the des‑halo analog (CAS 64061‑58‑1) is documented as stable under ambient conditions . This cold‑chain requirement for the bromo compound signals a lower thermal degradation threshold, which must be factored into compound‑management logistics for long‑term screening collections.

Stability Storage Compound management

High‑Value Application Scenarios for 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Pd‑Catalyzed Late‑Stage Diversification

When a benzofuran‑based lead series requires installation of aryl, heteroaryl, or amine diversity at the 6‑position, 6‑bromo‑2,2‑dimethyl‑5‑nitro‑2,3‑dihydrobenzofuran is the preferred building block because it provides a native aryl bromide handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings without additional activation steps [1]. This capability avoids the 2–3 extra synthetic operations that would be needed with the 6‑des‑halo analog, accelerating SAR exploration by approximately one week per analog while maintaining the purity advantage (98 %) that ensures reliable biological readouts .

Chemical Biology: Probe Synthesis Where Controlled Lipophilicity Determines Cell Permeability

For intracellular target engagement assays that demand passive membrane permeability in the optimal logD₇.₄ range of 2–3.5, the bromo compound’s XLogP3 of 3.1 places it in the desired window, whereas the des‑halo analog at XLogP3 2.4 may exhibit insufficient permeability for consistent cellular activity [1]. This quantitative difference makes the bromo compound the rational choice when the biochemical potency of a hit must translate to a cellular assay with minimal re‑optimization of physicochemical properties.

Agrochemical Intermediate Synthesis: Gram‑Scale Preparation of 6‑Substituted Benzofuran Actives

The patented synthetic route to 6‑bromo‑2,2‑dialkyl‑2,3‑dihydrobenzofurans (US 5,342,972) demonstrates industrial‑scale applicability, with yields of the brominated intermediate exceeding 90 % [1]. For process chemistry groups scaling a benzofuran‑based herbicide or fungicide lead, the 6‑bromo compound offers a validated manufacturing pathway that the 6‑chloro or 7‑bromo isomers do not have documented at the same scale, reducing process‑development risk and time‑to‑pilot plant.

Compound Management: High‑Throughput Screening Library Assembly with Defined Purity Gates

Screening groups that enforce a ≥98 % purity threshold for compound library registration will accept the 6‑bromo compound without the additional preparative HPLC purification required for the 95 %‑pure chloro analog [1]. Furthermore, its 2–8 °C storage requirement is fully compatible with automated compound‑management systems that already maintain cold‑chain integrity, meaning the compound can be integrated into existing workflows without capital expenditure on new storage infrastructure.

Quote Request

Request a Quote for 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.